Functional Role: Synthetic Intermediate vs. Active Pharmaceutical Ingredient (API)
This compound is a synthetic intermediate, not a direct inhibitor. The active compound CP-673451 (CAS 343787-29-1) is created by further functionalizing the 8-hydroxy position. CP-673451 potently inhibits PDGFRβ with an IC50 of 1 nM [1]. The intermediate itself (CAS 343788-55-6) lacks this biological activity, as it does not contain the essential piperidin-4-amine moiety required for ATP-binding pocket interactions [2]. A patent series explicitly defines this structure as a precursor for synthesizing therapeutically relevant amino-substituted benzoimidazole derivatives [3].
| Evidence Dimension | PDGFRβ Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not applicable; intermediate precursor |
| Comparator Or Baseline | CP-673451 (CAS 343787-29-1), IC50 = 1 nM for PDGFRβ |
| Quantified Difference | Inactive vs. 1 nM; activity requires additional synthetic transformation. |
| Conditions | Cell-free kinase assay |
Why This Matters
Procurement must recognize that this is a building block for pharmacology, not the active inhibitor, which is essential for correct experimental design and avoiding misinterpretation of biological screens.
- [1] Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451. Cancer Res. 2005 Feb 1;65(3):957-66. View Source
- [2] Mishiro, K., et al. (2018). Radiobrominated benzimidazole-quinoline derivatives as Platelet-derived growth factor receptor beta (PDGFRβ) imaging probes. Scientific Reports, 8(1), 10369. View Source
- [3] Patent AU1048001A. Novel benzoimidazole derivatives useful as antiproliferative agents. View Source
